molecular formula C15H27Cl2N3O B12612955 Lisdexamphetamine Dihydrochloride

Lisdexamphetamine Dihydrochloride

Cat. No.: B12612955
M. Wt: 336.3 g/mol
InChI Key: MBFYQIVPCPSYQM-FORAGAHYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lisdexamphetamine Dihydrochloride is a central nervous system stimulant primarily used to treat attention deficit hyperactivity disorder (ADHD) and moderate to severe binge eating disorder (BED). It is a prodrug of dextroamphetamine, meaning it is converted into the active drug dextroamphetamine in the body. This conversion allows for a more controlled release of the active substance, reducing the potential for abuse and providing a longer duration of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lisdexamphetamine Dihydrochloride involves coupling dextroamphetamine with the amino acid L-lysine. One common method involves reacting D-amphetamine with (S)-2,5-dioxopyrrolidin-1-yl 2,6-bis(tert-butoxycarbonylamino)hexanoate to form a lysine amphetamine bearing tert-butylcarbamate protecting groups. This intermediate is then deprotected using hydrochloric acid to yield this compound .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems for reaction monitoring and product purification is common in industrial settings .

Chemical Reactions Analysis

Key Reaction Pathway

  • Condensation Reaction :
    (S)-PhCH2CH(CH3)NH2+(S)-HOOCCH(NH2)CH2CH2CH2CH2NH2Lisdexamfetamine+H2O\text{(S)-PhCH}_2\text{CH(CH}_3\text{)NH}_2 + \text{(S)-HOOCCH(NH}_2\text{)CH}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{NH}_2 \rightarrow \text{Lisdexamfetamine} + \text{H}_2\text{O}

    • L-lysine and dextroamphetamine undergo amide bond formation in the presence of coupling agents like N-hydroxysuccinimide (NHS) and N,N-dicyclohexylcarbodiimide (DCC) .

    • Alternative methods use mixed anhydrides or enzyme-catalyzed coupling to avoid toxic reagents like DCC .

  • Deprotection :
    Boc-protected intermediates are treated with hydrochloric acid to yield lisdexamfetamine dihydrochloride:
    Boc-Lisdexamfetamine+2HClLisdexamfetamine dihydrochloride+CO2+tert-butanol\text{Boc-Lisdexamfetamine} + 2\text{HCl} \rightarrow \text{Lisdexamfetamine dihydrochloride} + \text{CO}_2 + \text{tert-butanol}

    • Example: Boc-protected lisdexamfetamine in methanol reacts with HCl to form the dihydrochloride salt after reflux .

Salt Formation and Interconversion

Lisdexamfetamine dihydrochloride can be converted to other salts (e.g., dimesylate) or the free base.

Reactions:

  • Dihydrochloride to Free Base :
    Lisdexamfetamine dihydrochloride+Na2CO3Lisdexamfetamine free base+2NaCl+CO2+H2O\text{Lisdexamfetamine dihydrochloride} + \text{Na}_2\text{CO}_3 \rightarrow \text{Lisdexamfetamine free base} + 2\text{NaCl} + \text{CO}_2 + \text{H}_2\text{O}

    • Adjusting pH to 7–9 with sodium carbonate precipitates the free base .

  • Free Base to Dimesylate :
    Lisdexamfetamine free base+2CH3SO3HLisdexamfetamine dimesylate\text{Lisdexamfetamine free base} + 2\text{CH}_3\text{SO}_3\text{H} \rightarrow \text{Lisdexamfetamine dimesylate}

    • Reacting the free base with methanesulfonic acid in ethyl acetate yields the dimesylate salt .

Table 2: Salt Conversion Conditions

Starting MaterialReagentsProductConditionsSource
DihydrochlorideNa₂CO₃, methanolFree basepH 7–9, RT
Free baseCH₃SO₃H, ethyl acetateDimesylateStirring, RT

Metabolic Activation

Lisdexamfetamine dihydrochloride is a prodrug hydrolyzed in vivo to dextroamphetamine:

Hydrolysis Reaction:

Lisdexamfetamine+H2OAminopeptidasesDextroamphetamine+L-lysine\text{Lisdexamfetamine} + \text{H}_2\text{O} \xrightarrow{\text{Aminopeptidases}} \text{Dextroamphetamine} + \text{L-lysine}

  • Hydrolysis occurs in red blood cells, with a half-life of ~1 hour .

  • Peak plasma dextroamphetamine levels occur 3–4 hours post-dose, enabling prolonged therapeutic effects .

Table 3: Pharmacokinetic Parameters

ParameterValue (Adults)NotesSource
Bioactivation half-life1 hourEnzymatic hydrolysis in blood
Dextroamphetamine Tₚ3–4 hoursDelayed vs. immediate-release
MetabolismNon-CYP450Excreted as hippuric acid (25%)

Stability and Degradation

  • pH Sensitivity : Stable across gastrointestinal pH ranges due to prodrug design .

  • Thermal Degradation : Decomposes at high temperatures (>100°C), forming dextroamphetamine and lysine residues .

Industrial-Scale Challenges

  • Toxicity : Early methods using DCC produced toxic byproducts (e.g., N,N-dicyclohexylurea), necessitating safer alternatives like mixed anhydrides .

  • Crystallization : Recrystallization in dimethyl sulfoxide/ethyl acetate improves purity of dimesylate salts .

Scientific Research Applications

Clinical Applications

Attention-Deficit Hyperactivity Disorder (ADHD)
Lisdexamfetamine is widely approved for treating ADHD in children, adolescents, and adults. It has been shown to improve attention and reduce impulsivity and hyperactivity. Clinical trials have demonstrated its efficacy compared to other treatments, such as methylphenidate. For instance, a randomized study indicated that patients receiving lisdexamfetamine had a significantly faster clinical response than those treated with atomoxetine, with 81.7% of lisdexamfetamine patients responding by week nine compared to 63.6% for atomoxetine .

Binge Eating Disorder (BED)
In addition to ADHD, lisdexamfetamine is approved for treating moderate to severe BED in adults. Studies have shown that it can significantly reduce binge eating episodes and improve overall functioning in affected individuals .

Research Applications

Chemistry and Pharmacology
Lisdexamfetamine serves as a model compound for studying prodrug activation mechanisms and controlled release systems. Its unique structure allows researchers to explore the pharmacokinetics of prodrugs and their implications for drug delivery systems .

Neuropharmacology
Research has investigated lisdexamfetamine's effects on various neurotransmitter systems beyond its primary indications. Studies suggest potential neuroprotective properties and its role in modulating brain function under stress or pathological conditions .

Case Studies

Case Study: Acute Angle Closure Glaucoma
A notable case involved a 14-year-old male who experienced acute angle closure glaucoma after resuming lisdexamfetamine following a break during the COVID-19 pandemic. This case highlights the importance of monitoring ocular health in patients taking this medication .

Pilot Study on Methamphetamine Dependence
A phase-2 dose-escalation study evaluated lisdexamfetamine's safety and tolerability in adults with methamphetamine dependence. The study indicated that higher doses were safe and well-tolerated, suggesting potential for lisdexamfetamine as a pharmacotherapy adjunct to psychosocial therapies for this condition .

Efficacy Comparisons

A comparison between lisdexamfetamine and osmotic-release oral system methylphenidate (OROS-MPH) demonstrated that both treatments are effective for ADHD; however, lisdexamfetamine showed superior efficacy in certain contexts. The overall safety profiles were consistent across both medications .

Study Medication Efficacy Outcome Safety Profile
SPD489-317Lisdexamfetamine vs AtomoxetineFaster response (12 days vs 21 days)Similar TEAEs reported
OROS-MPH ComparisonLisdexamfetamine vs OROS-MPHSuperior efficacy in forced-dose designConsistent safety profiles

Mechanism of Action

Lisdexamphetamine Dihydrochloride exerts its effects by being converted into dextroamphetamine in the body. Dextroamphetamine increases the release of dopamine and norepinephrine in the brain by blocking their reuptake and promoting their release from presynaptic neurons. This leads to increased concentrations of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and improving attention and focus .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique in its prodrug formulation, which provides a controlled release of dextroamphetamine, reducing the potential for abuse and extending its duration of action compared to immediate-release formulations .

Biological Activity

Lisdexamfetamine dimesylate (LDX) is a prodrug of dextroamphetamine, primarily used in the treatment of attention-deficit/hyperactivity disorder (ADHD) and binge eating disorder (BED). Its unique pharmacological profile and mechanism of action have been the subject of extensive research, revealing significant insights into its biological activity.

Lisdexamfetamine is converted into its active form, dextroamphetamine, through enzymatic hydrolysis primarily in the blood. This conversion occurs via an aminopeptidase that cleaves the lysine moiety from LDX, releasing dextroamphetamine, which then crosses the blood-brain barrier to exert its effects on the central nervous system (CNS) .

Key Mechanisms:

  • Dopamine Transporter Inhibition: Dextroamphetamine inhibits the reuptake of dopamine and norepinephrine by blocking their respective transporters (DAT and NET), which increases their availability in the synaptic cleft .
  • Catecholamine Release: It promotes the release of catecholamines from presynaptic neurons, enhancing neurotransmission .
  • Receptor Interaction: Dextroamphetamine also interacts with trace amine-associated receptor 1 (TAAR1) and vesicular monoamine transporter 2 (VMAT2), contributing to its stimulant effects .

Pharmacokinetics

The pharmacokinetic profile of LDX indicates that it has a predictable absorption and metabolism pattern. After oral administration, LDX is rapidly absorbed, with peak plasma concentrations typically occurring within 1 to 3 hours. The half-life of dextroamphetamine ranges from 10 to 13 hours, allowing for once-daily dosing .

Pharmacokinetic Parameters:

ParameterValue
Peak Plasma Concentration1-3 hours post-dose
Half-Life10-13 hours
BioavailabilityHigh due to effective conversion

Efficacy in Clinical Studies

Numerous clinical trials have demonstrated the efficacy of LDX in treating ADHD and BED. A randomized controlled trial comparing LDX to atomoxetine (ATX) showed that LDX provided a faster and more robust treatment response in children and adolescents with ADHD who had previously responded inadequately to methylphenidate (MPH) .

Clinical Findings:

  • ADHD Treatment: In a study involving adolescents, LDX was found to be statistically superior to osmotic-release oral system methylphenidate (OROS-MPH) for improving ADHD symptoms .
  • Binge Eating Disorder: In adults with BED, LDX resulted in significant reductions in binge-eating days and overall improvement compared to placebo .

Safety Profile

The safety profile of LDX is generally favorable, with treatment-emergent adverse events (TEAEs) being similar to those observed with other stimulant medications. Common TEAEs include decreased appetite, insomnia, and increased heart rate. Both LDX and ATX treatments showed comparable rates of adverse events during clinical trials .

Adverse Events Summary:

Adverse EventPercentage (%)
Decreased Appetite71.9
InsomniaCommonly reported
Increased Heart RateSimilar across treatments

Case Studies

Case studies further illustrate the clinical utility of LDX. For instance, a case series involving patients with ADHD revealed significant improvements in attention span and behavioral issues after initiating treatment with LDX. Patients reported enhanced focus and reduced impulsivity within weeks of starting therapy.

Properties

Molecular Formula

C15H27Cl2N3O

Molecular Weight

336.3 g/mol

IUPAC Name

(2S)-2,6-diamino-N-[(2S)-1-phenylpropan-2-yl]hexanamide;dihydrochloride

InChI

InChI=1S/C15H25N3O.2ClH/c1-12(11-13-7-3-2-4-8-13)18-15(19)14(17)9-5-6-10-16;;/h2-4,7-8,12,14H,5-6,9-11,16-17H2,1H3,(H,18,19);2*1H/t12-,14-;;/m0../s1

InChI Key

MBFYQIVPCPSYQM-FORAGAHYSA-N

Isomeric SMILES

C[C@@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCCN)N.Cl.Cl

Canonical SMILES

CC(CC1=CC=CC=C1)NC(=O)C(CCCCN)N.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.